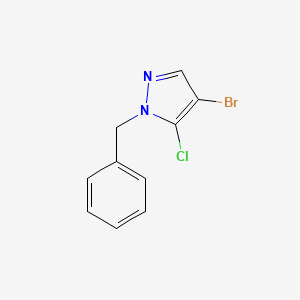

1-Benzyl-4-bromo-5-chloropyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

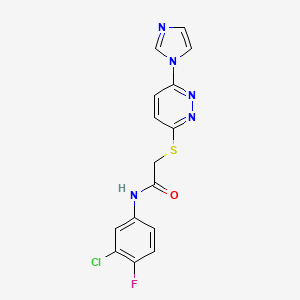

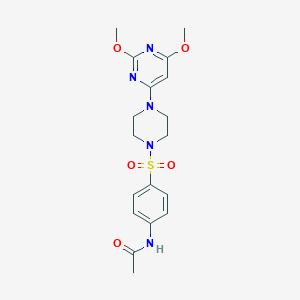

1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound with the CAS Number: 1782897-29-3 . It has a molecular weight of 271.54 . The IUPAC name for this compound is 1-benzyl-4-bromo-5-chloro-1H-pyrazole .

Synthesis Analysis

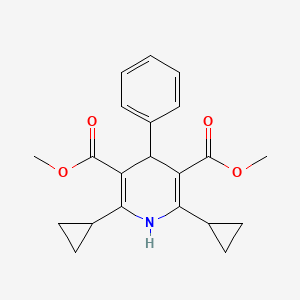

The synthesis of pyrazole derivatives, including 1-Benzyl-4-bromo-5-chloropyrazole, is a topic of interest in organic chemistry . Pyrazole derivatives are synthesized using various methodologies, often involving strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-bromo-5-chloropyrazole is represented by the InChI Code: 1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 .Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-5-chloropyrazole has a molecular weight of 271.54 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

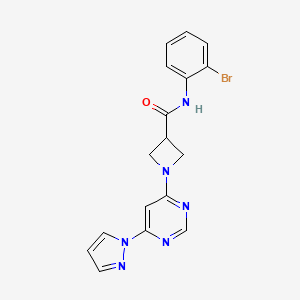

1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound used primarily as a building block in organic synthesis. Its derivatives have been synthesized for various applications, ranging from pharmacologically active compounds to materials for advanced technologies.

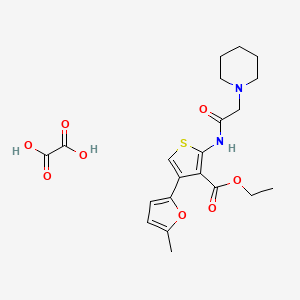

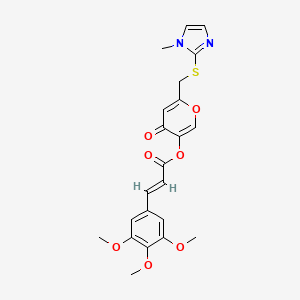

Pyrazole derivatives, like 1-Benzyl-4-bromo-5-chloropyrazole, are structural fragments in many pharmacologically active compounds with analgesic, anti-inflammatory, antibacterial, and other properties. They have also found applications as insectoacaricides, dyes, luminophores, and ligands. The synthesis of 3-haloalkyl-5-chloropyrazoles, used as starting compounds for preparing 3-alkenyl-5-chloropyrazoles, showcases the versatility of pyrazole derivatives as building blocks for the synthesis of advanced materials (Samultsev, Rudyakova, & Levkovskaya, 2012).

The reactivity of 1-benzyl-4-bromo-5-chloropyrazole in intermolecular and intramolecular Pd-catalyzed direct arylation has been explored. Conditions allowing intermolecular C5-arylations of 1-benzyl-4-chloropyrazoles and 1-benzyl-4-bromopyrazoles without cleavage of the pyrazolyl and benzyl C-halo bonds have been reported. This opens avenues for synthesizing 3-halopyrazolo[5,1-a]isoindoles via intramolecular Pd-catalyzed direct arylation and accessing dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives (Brahim, Ammar, Soulé, & Doucet, 2016).

Biological Applications

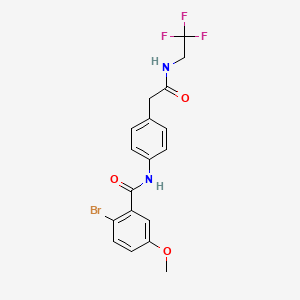

While direct studies on 1-Benzyl-4-bromo-5-chloropyrazole in biological systems are limited, its structural analogs have shown potential in various biomedical applications. These include anti-proliferative activities and as ligands for biological receptors.

Pyrazole derivatives have been synthesized and evaluated for potential activities against A549 lung cancer cells. Compounds like 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one showed significant inhibitory effects on cell growth, suggesting the potential of pyrazole derivatives in cancer treatment (Zhang et al., 2008).

A series of novel pyrazole derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for antimicrobial and anti-proliferative activities. Some synthesized compounds showed significant biological properties, indicating the potential of pyrazole derivatives as leads for designing antimicrobial and anticancer agents (Mansour et al., 2020).

Zukünftige Richtungen

Pyrazole-containing compounds, including 1-Benzyl-4-bromo-5-chloropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

1-benzyl-4-bromo-5-chloropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMKYQPVIRRNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromo-5-chloropyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)

![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2445736.png)